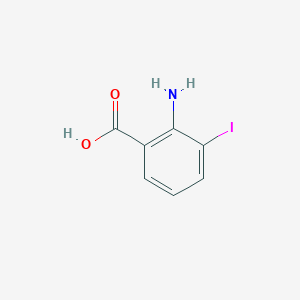

2-Amino-3-iodobenzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135149. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQWFVGQIVTULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300159 | |

| Record name | 2-amino-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-55-0 | |

| Record name | 2-Amino-3-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20776-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 135149 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20776-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Synthesis Strategies for 2 Amino 3 Iodobenzoic Acid

Precursor-Based Synthetic Routes to 2-Amino-3-iodobenzoic Acid

The synthesis of this compound frequently begins with readily available aminobenzoic acid precursors. The primary challenge lies in directing the iodine atom to the C-3 position, which is ortho to the activating amino group and meta to the deactivating carboxylic acid group.

Derivatization of Aminobenzoic Acid Precursors for Regioselective Iodination

The direct iodination of 2-aminobenzoic acid presents a significant regioselectivity challenge. The powerful ortho-, para-directing influence of the amino group typically leads to a mixture of isomers, primarily the 2-amino-5-iodobenzoic acid (para-substitution) and the desired this compound (ortho-substitution). For instance, the reaction of 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent like hydrogen peroxide can result in the formation of both 3-iodo and 5-iodo isomers. google.com

To achieve regioselectivity for the 3-position, several strategies can be employed:

Sandmeyer-type Reaction: A classic and effective method involves the diazotization of the amino group of a suitable precursor, such as 2-aminobenzoic acid. The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide or aqueous iodine, to introduce the iodine atom specifically at the position formerly occupied by the amino group. To obtain the final product, one would need to start with a precursor where the other groups are already in place, for example, by starting with 2,3-diaminobenzoic acid, selectively diazotizing the 3-amino group, and then performing the Sandmeyer reaction, though this is a complex multi-step process. A more direct route is the diazotization of 2-aminobenzoic acid itself, followed by iodination.

Directing Group Strategies: Modern synthetic methods utilize directing groups to control C-H activation and functionalization. The carboxylic acid group itself can act as a directing group to facilitate ortho-halogenation. Iridium-catalyzed C-H iodination of benzoic acids has been shown to be highly selective for the ortho position. rsc.orgacs.org This approach avoids the need for protecting groups and often proceeds under mild conditions.

The table below summarizes key precursor-based approaches.

| Precursor | Reagent(s) | Key Strategy | Product(s) | Reference(s) |

| 2-Aminobenzoic Acid | 1. NaNO₂, HCl2. KI | Diazotization (Sandmeyer Reaction) | 2-Iodobenzoic Acid (intermediate) | |

| 2-Aminobenzoic Acid | I₂, H₂O₂ | Direct Electrophilic Iodination | Mixture of this compound and 2-Amino-5-iodobenzoic acid | google.com |

| Benzoic Acid Derivatives | Ir Catalyst, N-iodosuccinimide (NIS) | Carboxylate-directed C-H Activation | ortho-Iodinated Benzoic Acids | rsc.orgacs.org |

| 2-Amino-3-methylbenzoic acid | ICl, Acetic Acid | Direct Electrophilic Iodination | 2-Amino-5-iodo-3-methylbenzoic acid | prepchem.com |

Synthesis from 2-Amino-5-fluorobenzoic Acid via Iodine Sources

A direct synthesis of this compound from 2-Amino-5-fluorobenzoic acid is not a commonly reported transformation, as it would require the substitution of a hydrogen atom rather than the fluorine atom. However, the synthesis of the related compound, 2-Amino-5-fluoro-3-iodobenzoic acid , from 2-Amino-5-fluorobenzoic acid serves as an excellent example of a precursor-based route where regioselectivity is achieved due to the directing effects of the existing substituents.

In this synthesis, 2-Amino-5-fluorobenzoic acid is treated with an iodine source, such as potassium iodide, under acidic conditions. smolecule.com The strongly activating amino group and the moderately activating fluorine atom work together to direct the incoming electrophilic iodine to the C-3 position, which is ortho to the amino group and ortho to the fluorine atom. This reaction can be facilitated by heating the mixture in a solvent like acetic acid. smolecule.com

Another synthetic transformation starting from 2-amino-5-fluorobenzoic acid is its conversion to 5-fluoro-2-iodobenzoic acid via a Sandmeyer reaction. This involves diazotization of the amino group followed by reaction with potassium iodide. beilstein-journals.org

Multi-step Convergent and Divergent Synthetic Approaches to this compound

Synthetic strategies can be broadly categorized as linear, convergent, or divergent.

Convergent Synthesis: This strategy involves preparing different fragments of a target molecule independently and then combining them in the final stages. For a relatively small molecule like this compound, a fully convergent approach is uncommon.

Divergent Synthesis: This approach begins with a central core molecule that is successively reacted to create a library of structurally related compounds. wikipedia.org A divergent strategy can be applied to the synthesis of halogenated aminobenzoic acids. Starting from a common precursor like 2-aminobenzoic acid, one could apply various halogenation conditions to produce a range of derivatives, including this compound, 2-Amino-5-iodobenzoic acid, and their bromo- or chloro-analogues. This method is particularly useful in medicinal chemistry for generating compound libraries for screening. wikipedia.org

| Synthetic Strategy | Description | Application to this compound |

| Linear Synthesis | Reagents are added sequentially to a starting material to build the final molecule step-by-step. | Most common approach, e.g., direct iodination of 2-aminobenzoic acid. |

| Convergent Synthesis | Fragments of the molecule are synthesized separately and then joined. | Less common due to the small size and simple structure of the target molecule. |

| Divergent Synthesis | A common precursor is used to generate a library of diverse but related compounds. wikipedia.org | 2-Aminobenzoic acid could serve as a starting point to synthesize various halogenated derivatives, including the target compound. |

Halogenation Strategies for the Introduction of Iodine

The introduction of iodine onto an aromatic ring, particularly one with multiple substituents, requires careful selection of reagents and reaction conditions to control the position of substitution.

Regioselective Iodination Techniques and Their Application to Benzoic Acid Derivatives

Achieving regioselective iodination is paramount in synthesizing a specific isomer like this compound. Several techniques have been developed to control the outcome of the iodination of benzoic acid and its derivatives.

Electrophilic Iodinating Agents: Molecular iodine (I₂) itself is a weak electrophile. jove.comlibretexts.org Therefore, its reactions with aromatic rings require an activating agent, typically an oxidizing agent like hydrogen peroxide, nitric acid, or a copper salt, to generate a more potent electrophilic species, notionally I⁺. jove.comlibretexts.org Other common iodinating reagents include N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl), which are more reactive sources of electrophilic iodine. prepchem.comorganic-chemistry.org

Catalytic Systems for Directed Iodination: To overcome the regioselectivity challenges posed by the inherent directing effects of substituents, transition-metal-catalyzed C-H activation has emerged as a powerful tool. For benzoic acids, the carboxylate group can serve as an effective directing group to guide halogenation to the ortho position. rsc.org A notable example is the use of an iridium(III) catalyst, which can selectively iodinate benzoic acids at the ortho-C–H bond using NIS as the iodine source under mild conditions, without the need for any base or other additives. acs.orgresearchgate.net Silver salts, such as silver(I) triflimide, have also been used to catalyze the iodination of electron-rich aromatic rings with NIS, enabling late-stage functionalization of biologically active molecules. organic-chemistry.org

| Technique | Iodinating Agent | Catalyst/Activator | Key Feature | Reference(s) |

| Oxidative Iodination | I₂ | H₂O₂ or CuCl₂ | Generates a potent electrophile (I⁺) from unreactive I₂. | jove.comlibretexts.org |

| Directed C-H Iodination | N-Iodosuccinimide (NIS) | Iridium(III) Complex | Utilizes the carboxylate group to direct iodination to the ortho position. | acs.orgresearchgate.net |

| Activated Ring Iodination | N-Iodosuccinimide (NIS) | Silver(I) Triflimide | Mild and rapid iodination of electron-rich arenes like anilines and phenols. | organic-chemistry.org |

| Direct Iodination | Iodine Monochloride (ICl) | None | More reactive than I₂, used for direct iodination of activated rings. | prepchem.com |

| Electrochemical Iodination | Iodine (I₂) | Anodic Oxidation | Generates electrophilic iodine(I) species in situ. | acs.org |

Mechanistic Investigations of Iodination Reactions

The iodination of aromatic compounds like benzoic acid derivatives proceeds primarily through an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com This multi-step process can be broken down as follows:

Generation of the Electrophile: As iodine (I₂) is not sufficiently electrophilic to react with most aromatic rings, an initial activation step is required. jove.commasterorganicchemistry.com This is typically achieved by using an oxidizing agent (e.g., H₂O₂, HNO₃) that oxidizes I₂ to a highly reactive iodine cation (I⁺) or a related polarized species (e.g., I-O-NO₂). jove.comlibretexts.org Reagents like NIS or ICl serve as direct sources of "I⁺".

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the aromatic ring acts as a nucleophile, attacking the electrophilic iodine species. masterorganicchemistry.com This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The position of the attack is dictated by the existing substituents; activating groups like -NH₂ direct the attack to the ortho and para positions.

Deprotonation and Restoration of Aromaticity: In the final step, a weak base (which can be a solvent molecule, water, or the conjugate base of the acid used in the reaction) removes a proton from the carbon atom that formed the new bond with the iodine. masterorganicchemistry.com This restores the aromatic π system and yields the final iodinated product.

In more advanced catalytic systems, such as the iridium-catalyzed ortho-iodination of benzoic acids, the mechanism is more complex. It is proposed to involve a rate-limiting C-H activation/metalation step, where the iridium coordinates to the carboxylate, followed by iodination through an Ir(III)/Ir(V) catalytic cycle. acs.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of iodinated aromatic compounds to minimize environmental impact and enhance safety. acsgcipr.orgkahedu.edu.in This involves the use of environmentally friendly solvents and reagents, the development of catalyst-free or highly efficient catalytic methods to improve atom economy, and the exploration of novel techniques like electrochemical synthesis.

Environmentally Benign Solvents and Reagents for Iodination

Traditional iodination methods often rely on hazardous reagents and solvents. google.com Green chemistry seeks to replace these with safer alternatives. Water is a highly desirable green solvent for organic reactions. acsgcipr.org Research has shown that the iodination of aromatic compounds can be effectively carried out in water using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). google.comacsgcipr.org This system is advantageous as it avoids the use of harsh acids and toxic organic solvents, with water being the only byproduct. acsgcipr.orgorganic-chemistry.org For instance, the synthesis of 3-amino-2,4,6-triiodobenzoic acid has been achieved with high yields by iodinating 3-aminobenzoic acid with iodine and 30% hydrogen peroxide in ethanol (B145695). smolecule.com

Another green approach involves the use of ionic liquids as solvents for halogenation reactions. acsgcipr.org Additionally, transition-metal-free iodination methods have been developed that can proceed in environmentally friendly solvents like ethanol and water, even when using potassium benzoate (B1203000) as the substrate. smolecule.com The choice of reagents is also crucial; using molecular iodine with a suitable, less hazardous oxidizing agent is preferred over more toxic iodinating agents. google.comacsgcipr.org

Table 1: Comparison of Solvents for Iodination Reactions

| Solvent | Advantages | Disadvantages | Citations |

| Water | Environmentally benign, non-toxic, readily available | Poor solubility for some organic substrates | acsgcipr.org |

| Ethanol | Renewable resource, less toxic than many organic solvents | Flammable | smolecule.com |

| Ionic Liquids | Low volatility, recyclable | Can be expensive, potential toxicity concerns | acsgcipr.org |

| Acetic Acid | Solubilizes substrates like 2-aminobenzoic acid | Corrosive, not as green as water or ethanol | google.com |

Catalyst-Free or Catalytic Methods for Enhanced Atom Economy

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. kahedu.edu.in Catalyst-free reactions, when feasible, are highly desirable as they simplify purification and reduce waste. rsc.org Some transformations, such as the synthesis of certain heterocyclic compounds, have been achieved under catalyst-free conditions in water or DMSO. mdpi.comresearchgate.net

However, for many iodination reactions, a catalyst is necessary to achieve good yields and selectivity. The focus of green chemistry is to use catalysts that are highly efficient, recyclable, and non-toxic. For example, iodine itself can act as a mild Lewis acid catalyst in certain reactions. mdpi.com In some cases, a combination of iodine with a co-catalyst, such as a flavin, can be used for aerobic cross-dehydrogenative coupling reactions, which are highly atom-economical and produce water as the only byproduct. organic-chemistry.org The development of copper-catalyzed multicomponent reactions for synthesizing quinazolinones also represents a step towards more atom-economic processes. bohrium.com

Electrochemical Synthesis of Iodinated Benzoic Acids

Electrochemical methods offer a promising green alternative for the synthesis of iodinated compounds. mdpi.comresearchgate.net These methods use electrons as the primary reagent, avoiding the need for chemical oxidizing agents that can be hazardous and generate waste. researchgate.netfrontiersin.org The anodic oxidation of aryl iodides is a powerful technique for generating hypervalent iodine reagents, which are valuable in organic synthesis. researchgate.net

Recent studies have demonstrated the electrochemical synthesis of 2-iodoxybenzoic acid (IBX), a selective oxidizing agent, from 2-iodobenzoic acid in an aqueous solution. frontiersin.orgresearchgate.net This process shows excellent selectivity and high current efficiency, with oxygen as the only byproduct. frontiersin.org Electrochemical iodination can be performed in water by generating the iodinating species in situ from iodides, which is a simple and green strategy. mdpi.comresearchgate.net This approach has been successfully applied to various organic molecules, highlighting its potential for a more sustainable production of iodinated benzoic acids. mdpi.comrsc.orgbeilstein-journals.org

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound is crucial for developing new pharmaceutical compounds and materials with tailored properties. This section focuses on the synthesis of diiodinated and other halogenated analogs.

Synthesis of 2-Amino-3,5-diiodobenzoic Acid

2-Amino-3,5-diiodobenzoic acid is a key intermediate in various synthetic pathways. smolecule.com One common method for its synthesis is the direct iodination of anthranilic acid (2-aminobenzoic acid). smolecule.comprepchem.com This reaction is typically carried out by treating a solution of 2-aminobenzoic acid with an iodinating agent. For instance, a mixture of iodine chloride and concentrated hydrochloric acid can be added to a solution of 2-aminobenzoic acid in water, followed by heating to produce the desired diiodinated product. prepchem.com The crude product can then be purified by recrystallization. prepchem.com The synthesis and characterization of 2-amino-3,5-diiodobenzoic acid have been confirmed using techniques such as X-ray diffraction, FT-IR spectroscopy, and UV-Vis spectroscopy. nih.govresearchgate.net

Table 2: Synthesis Methods for 2-Amino-3,5-diiodobenzoic Acid

| Starting Material | Reagents | Key Conditions | Citations |

| 2-Aminobenzoic acid | Iodine chloride, Hydrochloric acid | Gradual heating to 80-85°C | prepchem.com |

| Anthranilic acid | Unspecified iodinating agents | Controlled conditions | smolecule.com |

Synthesis of Halogenated Analogs (e.g., 2-Amino-5-fluoro-3-iodobenzoic acid, 2-Amino-5-chloro-3-iodobenzoic acid)

The synthesis of other halogenated analogs of this compound often involves multi-step processes starting from appropriately substituted precursors.

2-Amino-5-fluoro-3-iodobenzoic acid: This compound can be synthesized from 2-amino-5-fluorobenzoic acid. smolecule.combeilstein-journals.orgchemicalbook.com The process involves the introduction of an iodine atom using an iodinating agent under controlled conditions. smolecule.com One reported method involves a Sandmeyer-type reaction where 2-amino-5-fluorobenzoic acid is treated with sodium nitrite (B80452) and potassium iodide in the presence of an acid. beilstein-journals.org This approach allows for the regioselective introduction of iodine at the 3-position.

2-Amino-5-chloro-3-iodobenzoic acid: The synthesis of 2-amino-5-chloro-3-iodobenzoic acid can be achieved through a multi-step sequence starting from methyl anthranilate. patsnap.com A disclosed method involves the iodination of methyl anthranilate, followed by a Sandmeyer reaction to introduce the chloro group, and subsequent hydrolysis to yield the final product. patsnap.comgoogle.com

Table 3: Synthesis of Halogenated Analogs

| Target Compound | Starting Material | Key Synthetic Steps/Reagents | Citations |

| 2-Amino-5-fluoro-3-iodobenzoic acid | 2-Amino-5-fluorobenzoic acid | Iodination using agents like potassium iodide in acidic conditions or a Sandmeyer-type reaction with NaNO₂ and KI. | smolecule.combeilstein-journals.org |

| 2-Amino-5-chloro-3-iodobenzoic acid | Methyl anthranilate | Iodination, Sandmeyer reaction (chlorination), Hydrolysis. | patsnap.comgoogle.com |

Mechanistic Organic Chemistry of 2 Amino 3 Iodobenzoic Acid and Its Derivatives

Reactivity Profiling of the Amino and Carboxylic Acid Functionalities

The amino group (-NH2) in 2-amino-3-iodobenzoic acid is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in various nucleophilic substitution reactions.

One of the most fundamental reactions of the amino group is acylation , where it reacts with acylating agents like acid chlorides or anhydrides to form amides. For instance, the acylation of a similar compound, 4-amino-3-iodobenzoic acid, has been reported in the synthesis of more complex molecules. google.com This reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Another significant transformation of the amino group is diazotization , which is the first step of the Sandmeyer reaction . scribd.comchegg.comchegg.comscribd.com In this process, the amino group is converted into a diazonium salt (-N2+) by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. scribd.comchegg.com The resulting diazonium group is an excellent leaving group (N2 gas) and can be substituted by a wide range of nucleophiles, including halides, cyanide, and hydroxyl groups. This reaction provides a versatile method for introducing a variety of substituents onto the aromatic ring in place of the amino group.

The table below summarizes key nucleophilic substitution reactions involving the amino group.

| Reaction | Reagent(s) | Product Type | Mechanistic Notes |

| Acylation | Acid chloride, Acid anhydride | Amide | Nucleophilic attack of the amino group on the carbonyl carbon. google.com |

| Diazotization (Sandmeyer Reaction) | NaNO₂, HCl | Diazonium Salt | Formation of a nitrosonium ion (+NO) which is attacked by the amino group. scribd.comchegg.com |

This compound is an amphoteric molecule, meaning it possesses both acidic and basic properties. The carboxylic acid group (-COOH) is acidic, while the amino group (-NH2) is basic. The acid-base equilibrium of this molecule is influenced by the electronic effects of its substituents.

Proton transfer dynamics in aminobenzoic acids have been studied, particularly for isomers like p-aminobenzoic acid. These studies reveal the existence of different protonated forms (protomers). Protonation can occur at the amino group (N-protomer) or the carboxylic acid group (O-protomer). The relative stability of these protomers can be influenced by the solvent environment.

The table below presents the pKa values of related substituted benzoic acids, which helps in understanding the substituent effects on acidity.

| Compound | pKa | Substituent Effect on Acidity | Reference |

| Benzoic Acid | 4.20 | - | libretexts.org |

| 2-Iodobenzoic Acid | 2.85 | Electron-withdrawing, increases acidity | pearson.com |

| 3-Iodobenzoic Acid | 3.8 | Electron-withdrawing, increases acidity | pearson.com |

| 4-Iodobenzoic Acid | 4.0 | Electron-withdrawing, increases acidity | pearson.com |

| 2-Aminobenzoic Acid | 4.7 (amino), >4.2 (carboxyl) | Electron-donating, decreases acidity | vaia.com |

| 4-Aminobenzoic Acid | 2.42 (amino), 4.88 (carboxyl) | Electron-donating, decreases acidity | wikipedia.org |

Nucleophilic Substitution Reactions of the Amino Group

Aromatic Substitution Mechanisms Involving the Iodine Substituent

The iodine atom on the benzene (B151609) ring is a key player in several important synthetic transformations, particularly in the realm of modern organic synthesis.

In electrophilic aromatic substitution (EAS) reactions, the nature of the substituents already present on the benzene ring dictates the position of the incoming electrophile. philadelphia.edu.jouomustansiriyah.edu.iq In this compound, three directing groups are present:

Amino group (-NH2): A strongly activating, ortho-, para-director. philadelphia.edu.jo

Carboxylic acid group (-COOH): A deactivating, meta-director. philadelphia.edu.jo

Iodine atom (-I): A deactivating, ortho-, para-director. philadelphia.edu.jo

The outcome of an EAS reaction on this molecule is determined by the additive effects of these groups. libretexts.orglibretexts.orgopenstax.org The strongly activating amino group will have the most dominant directing effect. Since the amino group is at position 2, it directs incoming electrophiles to positions 4 and 6 (ortho and para, respectively). The iodine at position 3 will direct to positions 2 and 4. The carboxylic acid at position 1 will direct to position 5.

Considering the reinforcing and opposing effects, the most likely positions for electrophilic attack would be positions 4 and 6, with position 4 being favored due to reinforcement from the iodine substituent. Steric hindrance may also play a role, potentially disfavoring substitution at position 6, which is ortho to the bulky iodine atom. libretexts.orgopenstax.org

The table below summarizes the directing effects of the substituents in this compound.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -COOH | 1 | Deactivating | Meta (to position 5) |

| -NH₂ | 2 | Activating | Ortho, Para (to positions 4, 6) |

| -I | 3 | Deactivating | Ortho, Para (to positions 2, 4) |

The carbon-iodine bond in 2-iodobenzoic acid and its derivatives is susceptible to cleavage and subsequent bond formation through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orglookchem.comresearchgate.net 2-Iodobenzoic acid can serve as the aryl halide component in this reaction. The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

The Heck reaction is another important palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an alkene. collectionscanada.gc.ca 2-Iodobenzoic acid can also participate in this reaction, leading to the formation of substituted cinnamic acid derivatives.

2-Iodobenzoic acid is a crucial precursor for the synthesis of hypervalent iodine reagents, which are powerful and environmentally benign oxidizing agents. mdpi.commdpi.comrsc.orgfrontiersin.org

One of the most well-known hypervalent iodine reagents derived from 2-iodobenzoic acid is 2-iodoxybenzoic acid (IBX) . orientjchem.orgwikipedia.orgslideshare.net IBX is prepared by the oxidation of 2-iodobenzoic acid with an oxidizing agent such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in water. orientjchem.orgwikipedia.orggoogle.com IBX is a versatile oxidant capable of converting primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. frontiersin.orgorientjchem.orgwikipedia.org It is particularly useful for the oxidation of substrates containing sensitive functional groups, such as amines, as it often shows high chemoselectivity. orientjchem.org The mechanism of IBX oxidation of alcohols is thought to involve a ligand exchange followed by a reductive elimination step. acs.org

Another important hypervalent iodine reagent synthesized from 2-iodobenzoic acid is the Dess-Martin periodinane (DMP) . fiveable.metcichemicals.combeilstein-journals.org DMP is prepared by the acetylation of IBX with acetic anhydride. beilstein-journals.org DMP offers the advantage of being more soluble in common organic solvents compared to IBX. tcichemicals.com It is also a mild and selective oxidizing agent for the conversion of alcohols to aldehydes and ketones. fiveable.me

The table below outlines the synthesis of these key hypervalent iodine reagents from 2-iodobenzoic acid.

| Reagent | Synthesis from 2-Iodobenzoic Acid | Key Features | Common Applications |

| 2-Iodoxybenzoic acid (IBX) | Oxidation with Oxone® in water. orientjchem.orgwikipedia.orggoogle.com | Insoluble in most organic solvents except DMSO; mild and selective oxidant. orientjchem.orgwikipedia.org | Oxidation of alcohols to aldehydes/ketones. frontiersin.orgorientjchem.org |

| Dess-Martin Periodinane (DMP) | Acetylation of IBX with acetic anhydride. beilstein-journals.org | Soluble in many organic solvents; mild and selective oxidant. tcichemicals.com | Oxidation of alcohols to aldehydes/ketones. fiveable.metcichemicals.com |

Hypervalent Iodine Chemistry and Oxidative Transformations

2-Iodoxybenzoic Acid (IBX) and 2-Iodosobenzoic Acid (IBA) as Oxidants in Organic Synthesis

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent that has gained significant traction as a versatile and mild oxidizing agent in modern organic synthesis. orientjchem.orgorientjchem.orgfrontiersin.org Though first prepared in 1893, its synthetic utility was largely overlooked for decades due to its insolubility in most common organic solvents, with the exception of dimethyl sulfoxide (B87167) (DMSO). orientjchem.orgorientjchem.orgchemicalbook.com IBX is readily prepared via the oxidation of 2-iodobenzoic acid, often using environmentally benign oxidants like Oxone (a mixture of 2KHSO₅·KHSO₄·K₂SO₄). orientjchem.orgorientjchem.orgtsijournals.com

IBX is particularly effective for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. tsijournals.comwikipedia.org A key advantage of IBX is its high chemoselectivity; it can oxidize alcohols without affecting many other sensitive functional groups. orientjchem.orgnsf.gov For instance, it tolerates amine functionalities, making it suitable for the synthesis of amino carbonyl compounds from amino alcohols. orientjchem.orgorientjchem.org Furthermore, IBX can oxidize 1,2-glycols to α-diketones without the typical carbon-carbon bond cleavage observed with many other oxidants. orientjchem.orgwikipedia.org Its applications also extend to the oxidation of carbons at allylic and benzylic positions and those adjacent to carbonyl groups, leading to the formation of α,β-unsaturated carbonyl compounds. orientjchem.orgorientjchem.orgacs.org

The general mechanism for the oxidation of an alcohol by IBX is understood to involve an initial ligand exchange, where the alcohol displaces the hydroxyl group on the iodine center. chemicalbook.comtsijournals.com This is followed by a rate-determining "hypervalent twist," a rearrangement that positions the alkoxy group for a concerted elimination, which then yields the carbonyl product and 2-iodosobenzoic acid (IBA). chemicalbook.comtsijournals.comwikipedia.org

2-Iodosobenzoic acid (IBA), the reduced form of IBX, can also be employed as an oxidant. orientjchem.org A common strategy involves using a catalytic amount of IBA (or IBX, or even 2-iodobenzoic acid itself) in the presence of a stoichiometric co-oxidant, such as Oxone. orientjchem.orgorganic-chemistry.org In this catalytic cycle, the co-oxidant continuously re-oxidizes the IBA generated during the reaction back to the active IBX species in situ. orientjchem.orgorganic-chemistry.org This approach mitigates the need to handle the potentially explosive IBX in stoichiometric amounts. organic-chemistry.org

Table 1: Selected IBX-Mediated Oxidation Reactions

| Substrate Type | Product Type | Conditions | Reference |

| Primary/Secondary Alcohols | Aldehydes/Ketones | IBX, DMSO or EtOAc (elevated temp.) | orientjchem.org, chemicalbook.com |

| 1,2-Glycols | α-Diketones | IBX, DMSO | orientjchem.org, wikipedia.org |

| β-Hydroxyketones | β-Diketones | IBX | wikipedia.org |

| Saturated Ketones | α,β-Unsaturated Ketones | IBX, DMSO, elevated temp. | acs.org |

| Benzylic C-H | Aromatic Carbonyls | IBX, DMSO, elevated temp. | acs.org |

| Alcohols (Catalytic) | Aldehydes/Ketones | Catalytic IBA or 2-iodobenzoic acid, Oxone | organic-chemistry.org |

Role of the ortho-Carboxylate Group in Mechanistic Pathways

The ortho-carboxylate group is a defining structural feature of IBX and IBA and plays a crucial, multifaceted role in their reactivity and physical properties. researchgate.net Its presence is not merely incidental; it fundamentally influences the mechanistic pathways of the reactions these reagents mediate.

One of the most significant contributions of the ortho-carboxylate group is its impact on solubility and stability. Hypervalent iodine compounds with coordinating groups, such as a carboxyl group, at the ortho-position often exhibit improved stability and solubility compared to non-substituted analogues like iodoxybenzene. researchgate.net This intramolecular coordination can stabilize the hypervalent iodine center.

Mechanistically, the ortho-substituent is directly involved in the key steps of oxidation reactions. In the IBX-mediated oxidation of alcohols, the rate-determining step is often described as a "hypervalent twist". chemicalbook.comwikipedia.org This torsional rearrangement is driven by the steric hindrance between the protons of the alkoxy ligand and the ortho-proton of the aromatic ring. chemicalbook.comtsijournals.com The ortho-carboxylate, by holding the iodine in a specific geometry, is integral to this process. Calculations have suggested that replacing the ortho-proton with a larger group could increase the reaction rate significantly, highlighting the importance of the steric environment at this position. chemicalbook.com

In other types of reactions, the ortho-carboxylate group can act as an internal ligand or a directing group. For instance, in certain palladium-catalyzed C–H activation reactions that use 2-iodobenzoic acid derivatives, the carboxylate group is proposed to facilitate the crucial C-C bond reductive elimination from a Pd(IV) intermediate, a role not possible with simple aryl iodides. researchgate.net While this is a different reaction class, it underscores the capacity of the ortho-carboxylate to participate directly in bond-forming or bond-breaking steps at a metal center or, by analogy, the hypervalent iodine center.

Single Electron Transfer (SET) Mechanisms in Hypervalent Iodine Mediated Reactions

While many reactions of hypervalent iodine compounds proceed through polar, two-electron pathways like ligand exchange and reductive elimination, a significant number operate via single electron transfer (SET) mechanisms. orientjchem.orge-bookshelf.de This is particularly true for oxidations mediated by IBX under specific conditions. orientjchem.orgorientjchem.orgacs.org

The SET pathway is most prominent in the oxidation of substrates that can be readily oxidized by one electron, such as electron-rich aromatic systems or the enol/enolate forms of carbonyl compounds. acs.orgorganic-chemistry.org Mechanistic studies on the IBX-mediated oxidation of substrates at benzylic positions or at carbons adjacent to carbonyls strongly suggest an SET-initiated process. orientjchem.orgacs.orgbaranlab.org

The proposed SET mechanism involves the following key steps:

Electron Transfer: A single electron is transferred from the substrate (e.g., an enol or an electron-rich aromatic ring) to the iodine(V) center of IBX.

Radical Cation Formation: This electron transfer generates a substrate radical cation and reduces the iodine center.

Further Reaction: The highly reactive radical cation then undergoes further steps, such as deprotonation or reaction with other species, to form the final oxidized product. orientjchem.orgacs.org

This SET mechanism explains how IBX can achieve oxidations at positions not directly bonded to a hydroxyl group. acs.org For example, the conversion of a saturated ketone to an α,β-unsaturated ketone is thought to proceed through the SET oxidation of the corresponding enol or enolate. acs.org The ability of hypervalent iodine(III) reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) to oxidize electron-rich ethers and heteroaromatics also proceeds via well-documented SET pathways, lending further support to this mechanistic paradigm in hypervalent iodine chemistry. organic-chemistry.orgresearchgate.net

Cyclization and Rearrangement Reactions Involving this compound

Formation of Heterocyclic Systems

This compound and its parent compound, 2-iodobenzoic acid, are valuable building blocks for the synthesis of a wide range of heterocyclic systems. The ortho-disposed functional groups—iodine, an amino group (or a precursor), and a carboxylic acid—provide a versatile platform for constructing fused ring systems through various cyclization strategies.

One common approach involves transition-metal-catalyzed cascade reactions. For example, 2-iodobenzoic acid derivatives can react with amidines in a copper-catalyzed cascade process to produce quinazolinones, an important class of N-heterocycles. beilstein-journals.org In these reactions, the reactivity of 2-iodobenzoic acid derivatives is generally superior to that of their 2-bromobenzoic acid counterparts. beilstein-journals.org Similarly, phenanthridinone scaffolds can be constructed by the palladium-catalyzed reaction of N-aryl-2-aminopyridines with 2-iodobenzoic acids, where the carboxylic acid group plays an essential role in the cyclization process. rsc.org

The oxidizing power of IBX, a derivative of 2-iodobenzoic acid, is also harnessed to facilitate the synthesis of heterocycles. frontiersin.orgnih.gov IBX can be used in oxidative cyclizations or as part of a sequence to generate intermediates that spontaneously cyclize. For instance, IBX-mediated oxidation of 1,2,3,4-tetrahydroisoquinoline (B50084) generates a 3,4-dihydroisoquinoline (B110456) iminium ion, which can be trapped by nucleophiles in a cascade sequence involving cyclization and rearrangement to yield complex fused heterocyclic systems. nih.gov

Table 2: Examples of Heterocycle Synthesis from 2-Iodobenzoic Acid Derivatives

| Starting Materials | Catalyst/Reagent | Heterocyclic Product | Reference |

| 2-Iodobenzoic acids + Amidines | Chitosan-supported CuI | Quinazolinones | beilstein-journals.org |

| N-Aryl-2-aminopyridines + 2-Iodobenzoic acids | Pd(OAc)₂ | Phenanthridinones | rsc.org |

| 1,2,3,4-Tetrahydroisoquinoline + α-Isocyano-α-benzyl acetamides | IBX | Fused oxa-bridged compounds | nih.gov |

| 2-Iodobenzoic acid + Terminal Alkynes | Palladium Catalyst | Isocoumarins / Phthalides | researchgate.net, uniovi.es |

Intramolecular Cyclizations (e.g., Sonogashira Coupling for Macrocyclization)

The carbon-iodine bond in this compound derivatives is particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling with terminal alkynes. sci-hub.se This reaction is a powerful tool for forming carbon-carbon bonds and can be employed in intramolecular settings to achieve cyclization. While it is often used to form smaller 5- or 6-membered rings, it has also been successfully applied to the more challenging task of macrocyclization.

A notable example is the solid-phase synthesis of a large, 65-membered cyclic peptide designed to mimic a domain of human immunoglobulin E. imperial.ac.uk In this synthesis, the crucial macrocyclization step was achieved via an "on-resin" intramolecular Sonogashira coupling. The linear peptide precursor was anchored to the solid support through a linker derived from a 4-amino-3-iodobenzoic acid derivative at one end, and it possessed a terminal alkyne at the other. imperial.ac.uk The palladium- and copper-cocatalyzed coupling of the aryl iodide and the terminal alkyne forged the macrocyclic ring system directly on the resin. imperial.ac.uk This strategy demonstrates the robustness of the Sonogashira reaction in creating very large ring structures, a task that is often hampered by unfavorable entropic factors.

Tandem reactions that combine a Sonogashira coupling with a subsequent cyclization are also prevalent. For instance, the palladium-catalyzed reaction of 2-iodobenzoic acid with various terminal alkynes can lead directly to isocoumarins or phthalides, where an initial intermolecular Sonogashira coupling is followed by an intramolecular attack of the ortho-carboxylate group onto the newly installed alkyne. researchgate.netuniovi.es

Decarboxylation Reactions

The carboxyl group of this compound can be removed through decarboxylation reactions, which can be a key step in a synthetic sequence after the carboxylate has fulfilled its role, for example, as a directing group. researchgate.netchemicalbook.com

Decarboxylation can occur under thermal conditions. For example, in a multi-step synthesis leading to benzothiazole (B30560) derivatives, an intermediate, 3-(2-carboxyphenyl)-3H-benzothiazol-2-ylideneamine, undergoes thermal decarboxylation to yield the final product. rtu.lv More modern methods often employ photoredox catalysis to achieve decarboxylation under mild, visible-light-mediated conditions. rsc.org In these systems, a photocatalyst absorbs light and engages in a single-electron transfer with the carboxylate, leading to the formation of a carboxyl radical. This radical readily extrudes carbon dioxide to generate an aryl radical. rsc.orgrsc.org This highly reactive aryl radical can then be trapped or participate in subsequent bond-forming reactions.

The decarboxylation step is sometimes the final event in a complex cascade. In certain palladium-catalyzed C-H activation/arylation reactions, the ortho-carboxylate group of the 2-iodobenzoic acid reagent first acts as a directing group and facilitates key steps in the catalytic cycle. researchgate.net After the desired C-C bond is formed, the carboxylate is cleaved in a final decarboxylation step, which occurs at a Pd(II) species before the catalyst is regenerated. researchgate.net This illustrates a sophisticated synthetic strategy where the carboxyl group is instrumental to the reaction's success before being strategically removed.

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Amino 3 Iodobenzoic Acid

Vibrational Spectroscopy (FT-IR, FT-Raman)

The vibrational spectra of 2-Amino-3-iodobenzoic acid are complex, with numerous bands arising from the vibrations of the carboxylic acid, amino group, and the substituted benzene (B151609) ring. The assignment of these bands is often achieved through comparison with related molecules and with the aid of computational modeling. nih.gov

Key vibrational modes include:

O-H and N-H Stretching: The O-H stretching vibration of the carboxylic acid typically appears as a broad band in the FT-IR spectrum in the region of 3300-2500 cm⁻¹. The N-H stretching vibrations of the primary amino group are expected as two distinct bands in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes.

C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid is a strong, characteristic band in the FT-IR spectrum, generally found between 1700 and 1680 cm⁻¹. Its position can be influenced by intra- and intermolecular hydrogen bonding.

N-H Bending: The in-plane bending (scissoring) vibration of the amino group is typically observed around 1600 cm⁻¹.

C-C Aromatic Stretching: The stretching vibrations of the aromatic ring carbons give rise to a series of bands in the 1600-1400 cm⁻¹ region.

C-N and C-I Stretching: The C-N stretching vibration is expected in the 1300-1200 cm⁻¹ range. The C-I stretching vibration, due to the heavy iodine atom, is found at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

A detailed analysis of the vibrational spectra of related compounds, such as 2-amino-3,5-diiodobenzoic acid, reveals that the calculated vibrational frequencies using DFT methods (like B3LYP with appropriate basis sets) show good agreement with experimental data after scaling. nih.gov This computational approach is crucial for the unambiguous assignment of the many overlapping bands in the fingerprint region.

Table 1: Representative Vibrational Frequencies for Substituted Benzoic Acids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad band due to hydrogen bonding |

| N-H Asymmetric Stretch | ~3450 | From the -NH₂ group |

| N-H Symmetric Stretch | ~3350 | From the -NH₂ group |

| C=O Stretch | 1700-1680 | Strong intensity in IR |

| N-H Bend (Scissoring) | 1620-1590 | - |

| C-C Aromatic Stretch | 1600-1400 | Multiple bands |

| C-N Stretch | 1300-1200 | - |

| C-I Stretch | 600-500 | Low frequency due to heavy atom |

The positions of the amino and iodo substituents on the benzoic acid ring have a marked effect on the vibrational spectra. The relative positions of substituents in aminobenzoic acid isomers (ortho, meta, para) lead to distinct differences in their FT-IR and FT-Raman spectra. researchgate.net These differences arise from changes in the molecule's symmetry, mass distribution, and electronic structure. researchgate.netresearcher.life

For this compound, the ortho-disposition of the -NH₂ and -COOH groups allows for potential intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen, or the carboxylic hydrogen and the amino nitrogen. This can lead to significant shifts in the O-H, N-H, and C=O vibrational frequencies compared to its isomers where such interactions are not possible.

Furthermore, the placement of the bulky iodine atom at the 3-position introduces steric hindrance and electronic perturbations. This influences the vibrational coupling between the substituent groups and the benzene ring. For instance, the frequencies of the ring breathing modes and other skeletal vibrations are sensitive to the mass and electronic nature of the substituents and their positions. wiley.com Studies on different isomers of aminobenzoic acids have shown that the position of the amino group affects the electronic charge distribution in the carboxylic group, which is reflected in the vibrational frequencies. researchgate.net

Analysis of Fundamental Vibrational Bands

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon skeleton and the chemical environment of protons in a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. Due to the substitution pattern, the three aromatic protons will appear as a complex multiplet system.

Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents. The electron-donating amino group tends to shield the ring protons (shift to lower ppm), while the electron-withdrawing carboxylic acid and iodine atom will deshield them (shift to higher ppm). The proton at the 6-position, being ortho to the deshielding carboxylic acid group, is expected to resonate at the highest frequency among the aromatic protons.

Amino and Carboxyl Protons: The -NH₂ protons typically appear as a broad singlet, and its chemical shift can be solvent-dependent. The acidic proton of the -COOH group also gives a broad singlet, usually at a high chemical shift (>10 ppm), and its visibility can depend on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is highly deshielded and appears at the downfield end of the spectrum, typically in the range of 165-175 ppm.

Aromatic Carbons: The chemical shifts of the six aromatic carbons are determined by the attached substituents. The carbon atom attached to the iodine (C3) will be significantly shielded due to the "heavy atom effect," causing its signal to appear at a much lower frequency than might be expected based on electronegativity alone. The carbon attached to the amino group (C2) and the carboxylic acid group (C1) will also have characteristic chemical shifts. The remaining three carbons (C4, C5, C6) will have shifts determined by their proximity to the various substituents.

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -COOH | > 10 | Broad, solvent-dependent |

| ¹H | Aromatic (H4, H5, H6) | 6.5 - 8.0 | Complex splitting pattern |

| ¹H | -NH₂ | 4.0 - 6.0 | Broad, solvent-dependent |

| ¹³C | -COOH | 165 - 175 | - |

| ¹³C | Aromatic (C1-C6) | 90 - 150 | C3 expected to be highly shielded |

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. wiley.com These theoretical calculations provide a powerful means to verify experimental assignments and to understand the electronic factors governing the chemical shifts.

A linear correlation is often found when plotting the experimentally measured chemical shifts against the theoretically calculated isotropic shielding values for a series of related compounds. researchgate.netwiley.com For this compound, a GIAO calculation would predict the shielding tensors for each carbon and hydrogen nucleus. These values can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Discrepancies between experimental and theoretical values can often be attributed to solvent effects, which are not always perfectly modeled in the calculations, and the specific choice of DFT functional and basis set. nih.gov Nevertheless, the correlation between theoretical and experimental data is generally strong enough to confirm the structural elucidation derived from the experimental spectra. researchgate.netacs.org

¹H and ¹³C NMR Chemical Shift Assignments and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO).

For this compound, the UV-Vis spectrum is dominated by π → π* transitions within the substituted benzene ring. The presence of the amino, carboxyl, and iodo substituents, all of which possess lone pairs of electrons and can interact with the aromatic π-system, modifies the energy levels of the molecular orbitals.

The amino group acts as a strong auxochrome, typically causing a red shift (bathochromic shift) of the absorption maxima to longer wavelengths and an increase in the absorption intensity (hyperchromic effect) compared to unsubstituted benzoic acid. The carboxylic acid and iodine substituents also influence the position and intensity of the absorption bands.

In studies of related compounds like 2-amino-3,5-diiodobenzoic acid, electronic absorption bands are observed in the UV region. nih.gov The experimental UV-Vis spectrum of this compound is expected to show characteristic absorption maxima that can be correlated with theoretical calculations of electronic transitions using Time-Dependent DFT (TD-DFT). These calculations can help assign the observed bands to specific electronic transitions, such as HOMO → LUMO, and provide insight into the molecular orbitals involved. nih.gov The solvent environment can also play a significant role, with polar solvents often causing shifts in the absorption maxima due to differential stabilization of the ground and excited states. rsc.org

Electronic Bands and Intramolecular Charge Transfer (ICT) Studies

The electronic properties of aminobenzoic acids are significantly influenced by the presence of both an electron-donating amino group (-NH₂) and an electron-accepting carboxylic acid group (-COOH). This arrangement facilitates Intramolecular Charge Transfer (ICT), a phenomenon that can be characterized using UV-Vis spectroscopy. researchgate.net In aminobenzoic acid derivatives, ICT typically occurs from the amino group to the carboxylic group. researchgate.net

The electronic absorption spectra of these compounds, recorded using UV-Vis methods, show distinct electronic bands corresponding to π→π* transitions within the aromatic system. researchgate.net For instance, studies on the related N-phenylanthranilic acid show a band at 285 nm attributed to the π→π* transition of the benzenoid system, and another band at 348 nm related to a π→π* transition within a heterocyclic moiety formed by intramolecular hydrogen bonding. researchgate.net While specific absorption maxima for this compound are not detailed in the provided results, the principles of ICT in similar molecules are well-established. researchgate.net The solvent environment can affect the electronic spectra, and computational models like Time-Dependent Density Functional Theory (TD-DFT) are often used to predict and confirm experimental electronic absorption spectra. researchgate.net

| Compound Family | Transition Type | Typical Wavelength (nm) | Attribution |

|---|---|---|---|

| Aminobenzoic Acids | π→π | ~285 | Benzenoid system transition. researchgate.net |

| Aminobenzoic Acids | π→π / ICT | ~348 | Intramolecular Charge Transfer from amino to carboxyl group. researchgate.net |

X-ray Diffraction Analysis

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P12(1)/n1 | researchgate.net |

| a (Å) | 12.0600(6) | researchgate.net |

| b (Å) | 3.9089(2) | researchgate.net |

| c (Å) | 15.9816(7) | researchgate.net |

| β (°) | 90.836(4) | researchgate.net |

| V (ų) | 753.3 | researchgate.net |

Intra- and Inter-molecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal structure of aminobenzoic acids and their derivatives is governed by a network of non-covalent interactions. Hydrogen bonds are prominent, typically forming between the carboxylic acid groups of adjacent molecules to create dimeric synthons (O–H⋯O). researchgate.netresearchgate.net Additionally, the amino group can act as a hydrogen bond donor (N–H⋯O). nih.gov

Of particular interest in this compound is the potential for halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom. nih.govrsc.orgiucr.org In competitive systems, the interplay between hydrogen and halogen bonds dictates the final supramolecular architecture. nih.goviucr.org Studies on co-crystals of iodo-substituted benzoic acids with nitrogen-containing heterocycles demonstrate that while hydrogen bonding often forms the primary structural motif, halogen bonds (e.g., I⋯N or I⋯O) play a crucial role in organizing these motifs into extended 1-D or 2-D networks. researchgate.netnih.gov For example, in the crystal structure of 2-amino-3-bromobenzoic acid, a classic hydrogen-bonded dimer is formed via O–H···O interactions with a donor-acceptor distance of 2.644(2) Å. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | -COOH | -COOH | ~2.6 | Forms characteristic dimeric synthons. researchgate.net |

| Hydrogen Bond | -NH₂ | C=O | ~2.9-3.1 | Links molecules into chains or sheets. nih.gov |

| Halogen Bond | C-I | N (pyridyl) | ~2.8-3.0 | Directs assembly of supramolecular networks. nih.gov |

| Halogen Bond | C-I | O (carbonyl) | ~3.2 | Contributes to crystal packing. researchgate.netnih.gov |

Computational Chemistry and Quantum Mechanical Calculations

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the molecular structure and electronic properties of compounds like this compound. nih.govoatext.com The B3LYP hybrid functional is commonly employed along with various basis sets, such as 6-311++G(d,p), to perform geometry optimizations. researchgate.netoatext.com These calculations provide theoretical geometric parameters (bond lengths and angles) that are consistently in good agreement with experimental data obtained from X-ray diffraction, thereby validating the computational approach. nih.govresearchgate.net Beyond geometry, DFT is used to compute a range of properties, including vibrational frequencies, molecular electrostatic potential (MEP) maps, and frontier molecular orbital energies. researchgate.netnih.gov MEP maps are particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack and for understanding hydrogen bonding interactions. researchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. researchgate.netrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for describing molecular stability and reactivity. nih.govresearchgate.net A smaller gap generally implies higher reactivity and lower kinetic stability. rsc.org

For isomers of diiodobenzoic acid, DFT calculations have been used to determine the HOMO and LUMO energies and the resulting energy gap. nih.gov From these energies, global reactivity descriptors such as the electrophilicity index (ω) can be calculated. nih.gov This index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. nih.gov Studies on dihalogenated benzoic acid isomers have shown that the most stable isomers tend to have the narrowest HOMO-LUMO gap and the highest electrophilicity index values. nih.gov

| Compound Family | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (HOMO-LUMO Gap) (eV) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| 2-Amino-3,5-diiodobenzoic Acid Isomers | ~ -5.9 | ~ -2.1 | ~ 3.8 | Calculated to be highest among isomers. nih.gov |

| Substituted Benzoic Acids | The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netrsc.org |

Molecular Electrostatic Potential Maps and Fukui Indices

Molecular Electrostatic Potential (MEP) and Fukui functions are fundamental tools in computational chemistry for predicting the reactive behavior of a molecule.

Molecular Electrostatic Potential (MEP): The MEP map is a visual guide to the charge distribution within a molecule, highlighting regions that are rich or deficient in electrons. For a molecule like this compound, the MEP map would characteristically show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the carboxylic group and the nitrogen atom of the amino group. These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms of the amino group and the hydroxyl group, indicating sites susceptible to nucleophilic attack. chemrxiv.orgresearchgate.netresearchgate.net

Fukui Indices: Fukui functions provide a more quantitative measure of a specific atom's reactivity within a molecule. ebi.ac.uk These indices are derived from changes in electron density and are used to identify the most probable sites for electrophilic, nucleophilic, and radical attacks. In a study on the related compound 2-amino-3,5-diiodobenzoic acid, Fukui indices were calculated to pinpoint reactive centers, corroborating the qualitative predictions from MEP maps. nih.gov

Table 1: Conceptual Overview of MEP and Fukui Indices for Reactivity Prediction

| Analysis Tool | Information Provided | Predicted Reactive Sites on this compound |

| MEP Map | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Nucleophilic Sites (Negative Potential): Oxygen atoms (carboxyl), Nitrogen atom (amino). Electrophilic Sites (Positive Potential): Hydrogen atoms (amino, carboxyl). |

| Fukui Indices | Quantifies the reactivity of atomic sites for specific types of reactions. | Identifies specific atoms most susceptible to electrophilic, nucleophilic, or radical attack based on calculated values. |

Natural Bond Orbital (NBO) Analysis

For aminobenzoic acid derivatives, NBO analysis typically reveals strong stabilizing interactions. nih.govresearchgate.net The most significant of these involve the delocalization of electron density from the lone pairs (LP) of the nitrogen and oxygen atoms into the antibonding (π*) orbitals of the benzene ring. This delocalization is a key factor in the electronic structure of aromatic amines and carboxylic acids. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 2: Predicted Major NBO Interactions and Stabilization Energies for this compound (based on analogous compounds)

| Donor Orbital | Acceptor Orbital | Interaction Type | Estimated Stabilization Energy E(2) (kcal/mol) |

| LP (N1) | π* (C-C ring) | p-π conjugation | High |

| LP (O1) | π* (C=O) | p-π conjugation | High |

| LP (O2) | σ* (C-O) | Hyperconjugation | Moderate |

| π (C-C ring) | π* (C-C ring) | π-delocalization | High |

Note: The values are qualitative predictions based on studies of similar molecules, such as 2-amino-3,5-diiodobenzoic acid. The actual values would require specific calculations for the title compound. nih.gov

Thermodynamic Parameters

DFT calculations can accurately predict the thermodynamic properties of a molecule at different temperatures. These parameters, including standard heat capacity (C°p,m), entropy (S°m), and enthalpy change (ΔH°m), are crucial for understanding the molecule's stability and behavior under various thermal conditions. Research on analogous iodinated benzoic acids demonstrates a correlation between these properties and temperature, which is vital for process chemistry and material science applications. nih.gov

Table 3: Calculated Thermodynamic Parameters for 2-Amino-3,5-diiodobenzoic Acid at 298.15 K (as an analogue for this compound)

| Parameter | Unit | Calculated Value |

| Heat Capacity (C°p,m) | J·mol⁻¹·K⁻¹ | 179.35 |

| Entropy (S°m) | J·mol⁻¹·K⁻¹ | 462.67 |

| Enthalpy Change (ΔH°m) | kJ·mol⁻¹ | 34.34 |

Source: Data derived from a computational study on 2-amino-3,5-diiodobenzoic acid. nih.gov

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and frequency conversion. Molecules with large dipole moments and significant hyperpolarizability are promising NLO candidates. The presence of both an electron-donating amino group and an electron-withdrawing carboxyl group, along with the heavy iodine atom, suggests that this compound could possess NLO properties.

Computational studies on similar molecules investigate key NLO parameters such as the dipole moment (μ), the mean polarizability (⟨α⟩), and the first-order hyperpolarizability (β₀). nih.gov A large β₀ value is a primary indicator of NLO activity. Calculations on 2-amino-3,5-diiodobenzoic acid have shown it to possess considerable hyperpolarizability, suggesting that this compound may also exhibit NLO behavior. nih.govmdpi.com

Table 4: Calculated NLO Properties of 2-Amino-3,5-diiodobenzoic Acid (as an analogue for this compound)

| Parameter | Unit | Calculated Value |

| Dipole Moment (μ) | Debye | 5.39 |

| Mean Polarizability (⟨α⟩) | 10⁻²⁴ esu | 23.58 |

| First Hyperpolarizability (β₀) | 10⁻³⁰ esu | 10.99 |

Source: Data derived from a computational study on 2-amino-3,5-diiodobenzoic acid. nih.gov

Time-Dependent DFT (TD-DFT) for Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths).

These theoretical spectra are invaluable for interpreting experimental results. For a molecule like this compound, TD-DFT simulations can help assign specific absorption bands to electronic transitions, such as the π → π* transitions within the aromatic ring and n → π* transitions involving the lone pairs of the oxygen and nitrogen atoms. Studies on related aromatic compounds have shown a good agreement between TD-DFT predictions and experimental UV-Vis spectra. researchgate.net

Molecular Dynamics and Conformer Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior and conformational landscape of a molecule over time. tandfonline.com For this compound, key conformational degrees of freedom include the rotation of the carboxylic acid group relative to the benzene ring and the orientation of the amino group.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecular Architectures

2-Amino-3-iodobenzoic acid is a valuable and versatile building block in organic synthesis due to the presence of three distinct functional groups: an amino group, a carboxylic acid group, and an iodine atom. This unique combination allows for a wide range of chemical transformations, making it an important intermediate in the creation of complex molecules. Its utility is evident in its applications as a precursor for pharmaceuticals, an intermediate in dye synthesis, a key component in the formation of diverse heterocyclic systems, and in peptide synthesis. researchgate.netguidechem.comrsc.orgachemblock.com

Precursor for Pharmaceutical Compounds

The structural features of this compound make it a significant precursor in the development of pharmaceutical compounds. smolecule.com Its ability to participate in various chemical reactions allows for the synthesis of biologically active molecules. The presence of the amino and carboxylic acid groups allows for the formation of amide bonds, a fundamental linkage in many pharmaceutical structures. Furthermore, the iodine atom can be utilized in cross-coupling reactions to build more complex molecular frameworks. Research has shown its role in the synthesis of intermediates for drugs, including those with potential antimicrobial, anti-inflammatory, and antitumor properties. smolecule.com For instance, derivatives of aminobenzoic acids are used in a wide range of medical applications. thermofisher.com

Intermediate in the Synthesis of Dyes

This compound and its derivatives serve as important intermediates in the synthesis of various types of dyes. guidechem.com The aromatic nature of the compound, combined with the reactive amino and iodo groups, allows for the construction of chromophoric systems. For example, it is a key intermediate for synthesizing thiazolinketones and benzimidazolone derivatives, which are used in dyes. guidechem.com It can also be used to create active dyes and azo dyes. guidechem.com

Synthesis of Diverse Heterocyclic Systems

The reactivity of this compound makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds. rsc.org Hypervalent iodine reagents, which can be derived from 2-iodobenzoic acid, are known to facilitate the construction of diverse heterocyclic systems. orientjchem.orgresearchgate.net These reactions often proceed through mechanisms that allow for the formation of complex ring structures. researchgate.net Palladium-catalyzed reactions using 2-iodobenzoic acid derivatives have been successfully employed in the multi-step synthesis of heterocycles like N-substituted (na)phthalimides, isoindole-1-ones, and tetrahydroisoquinolin-1,3-diones. rsc.org

Applications in Peptide Synthesis and Conformational Constraints

In the field of peptide chemistry, this compound serves as a non-canonical amino acid that can be incorporated into peptide chains. Its unique structure can be used to introduce conformational constraints, influencing the three-dimensional shape and, consequently, the biological activity of the peptide. The amino and carboxylic acid groups readily participate in peptide bond formation. It has been demonstrated to be useful in high-efficiency on-DNA amide couplings, which are crucial for constructing peptide bonds in specific applications. Furthermore, the free acid form of aminobenzoic acids can be directly reacted with mixed anhydrides of N-acylamino acids to form the desired peptide, showcasing a direct method for peptide synthesis. google.com

Catalysis and Directing Group Chemistry

Use in Metal-Catalyzed C-H Activation Reactions

This compound and its parent compound, 2-iodobenzoic acid, play a significant role in transition metal-catalyzed C-H activation reactions. rsc.orgrsc.org The carboxylate group can act as a directing group, guiding the metal catalyst to a specific C-H bond, enabling its functionalization. rsc.org This strategy provides an efficient and atom-economical way to construct complex molecules. rsc.org

In several reported palladium-catalyzed reactions, the carboxylic acid moiety of 2-iodobenzoic acid has been shown to be crucial for the cyclization process. rsc.org The reaction often proceeds through the coordination of the palladium catalyst to a directing group on the substrate, followed by C-H activation to form a palladacycle intermediate. rsc.org Subsequent steps involving the 2-iodobenzoic acid lead to the final product. For example, palladium-catalyzed C-H arylation of O-methyl ketoximes with 2-iodobenzoic acids can lead to the formation of five-membered lactones through a tandem sp3 C-H arylation and oxygenation process. rsc.org This highlights the dual role of 2-iodobenzoic acid as both a coupling partner and a precursor to a reactive intermediate that facilitates further transformations.

Recent research has also demonstrated the use of 2-iodobenzoic acids in palladium-catalyzed annulations via sequential C-H activations, leading to the formation of complex cyclic structures. acs.org These reactions often involve a Pd(II)/Pd(IV) catalytic cycle where an initial C-H arylation with the 2-iodobenzoic acid is followed by a second C-H activation event. acs.org The ability of the directing group to facilitate these transformations makes this a powerful tool in modern organic synthesis. researchgate.net

Material Science Applications

Development of New Materials with Specific Electronic or Optical Properties

This compound and its derivatives are valuable building blocks in the field of material science, particularly for creating novel materials with tailored electronic or optical properties. smolecule.comsmolecule.com The unique arrangement of the amino, iodo, and carboxylic acid functional groups on the aromatic ring allows for its incorporation into more complex structures, influencing their final properties. smolecule.com The presence of halogens is known to modulate the electronic characteristics of organic molecules, which can be leveraged in the design of functional materials. smolecule.com

Computational methods like Density Functional Theory (DFT) can be used to predict the electronic properties of materials derived from this compound. For instance, DFT calculations can model the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining a material's electronic and optical behavior. The ability of this compound to form stable bonds with various substrates makes it a candidate for developing materials with enhanced conductivity or specific biocompatibility.

Passivation Strategies in Perovskite Solar Cells using Related Compounds

While research on this compound itself in perovskite solar cells (PSCs) is limited, a closely related compound, 2-amino-5-iodobenzoic acid (AIBA), has been successfully used as a passivating agent to enhance PSC performance and stability. nih.gov Passivation strategies are critical for mitigating defects in perovskite materials, which are a primary cause of efficiency loss and degradation. rsc.orgjim.org.cn

In a study on inverted PSCs, the introduction of AIBA served as an efficient and facile passivation strategy. nih.gov The results indicated that AIBA treatment effectively eliminated trap states within the perovskite film without altering its fundamental crystal properties. nih.gov Density functional theory calculations revealed that surface states induced by AIBA facilitate the transfer of photoexcited charges and reduce the recombination of electrons and holes. nih.gov This dual action of defect passivation and improved charge dynamics led to a significant enhancement in device performance. The power conversion efficiency (PCE) of the AIBA-treated device reached 20.23%, a notable increase from the control device. nih.gov Furthermore, the treated devices demonstrated superior stability against humidity and UV light. nih.gov

| Device | Power Conversion Efficiency (PCE) | Hysteresis Index (HI) | Stability (600h, 40% RH) | Stability (100h, 55-70% RH) |

|---|---|---|---|---|

| Control Device | Not Specified | Not Specified | ~72.91% of initial PCE | ~45.59% of initial PCE |